molecular formula C8H6FN B1332097 5-Fluoro-2-methylbenzonitrile CAS No. 77532-79-7

5-Fluoro-2-methylbenzonitrile

Cat. No. B1332097
Key on ui cas rn: 77532-79-7
M. Wt: 135.14 g/mol
InChI Key: IBRODYNXELBTJC-UHFFFAOYSA-N
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Patent
US07087765B2

Procedure details

A mixture of 5-fluoro-2-methylbenzonitrile (10.0 g, 74.0 mmol), N-bromosuccinimide (NBS, 13.2 g, 74.0 mmol), benzoyl peroxide (0.2 g, 0.82 mmol), and carbon tetrachloride (100 mL) was refluxed for 18 h. The reaction mixture was then cooled to room temperature and filtered through fritted glass. The solid in the funnel was washed with carbon tetrachloride (3×50 mL) and evaporated to dryness under vacuum to provide 16.1 g, 102% yield of product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
102%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].[Br:11]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:10][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:9][C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)C
Name
Quantity
13.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through fritted glass
WASH
Type
WASH
Details
The solid in the funnel was washed with carbon tetrachloride (3×50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C#N)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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